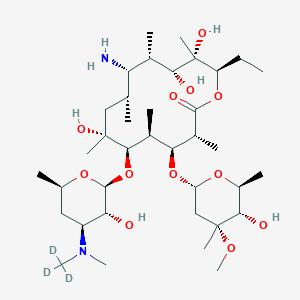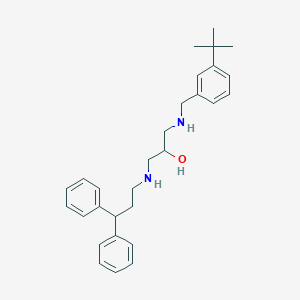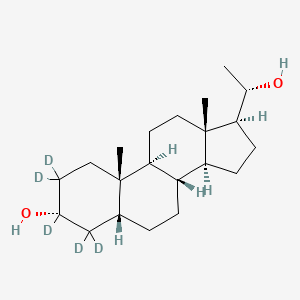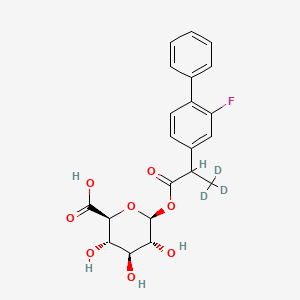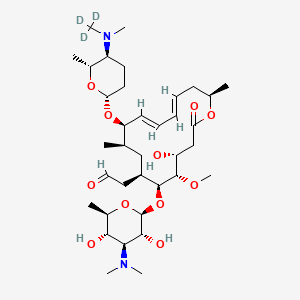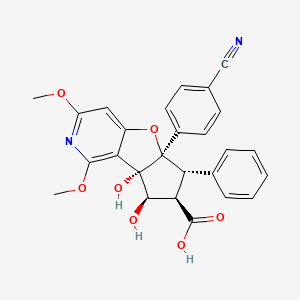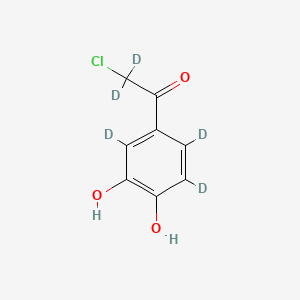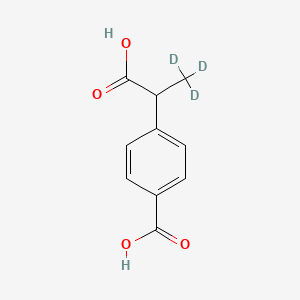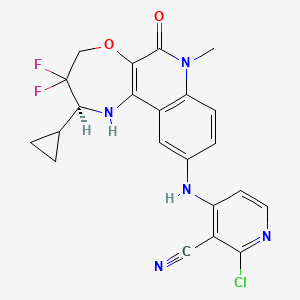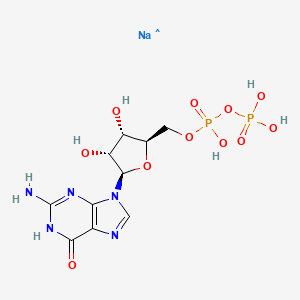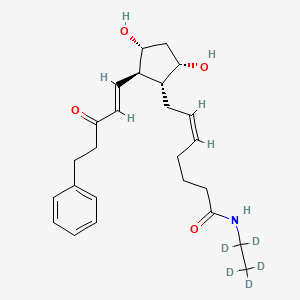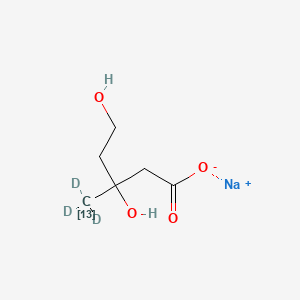
sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is a derivative of mevalonic acid, which is a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, dolichol, heme, and ubiquinone. The compound is of significant interest in various fields of research, including oncology, autoimmune diseases, atherosclerosis, and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate typically involves the deuteration of mevalonic acidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the deuterated product, and the final compound is often purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate has several scientific research applications:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways.
Biology: Helps in studying the mevalonate pathway and its role in cell growth and proliferation.
Medicine: Potential therapeutic applications in treating diseases related to the mevalonate pathway, such as certain cancers and metabolic disorders.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The compound exerts its effects by participating in the mevalonate pathway, which is essential for the biosynthesis of several important biomolecules. It acts as a precursor for the synthesis of sterols, dolichol, heme, and ubiquinone. The molecular targets include enzymes involved in the mevalonate pathway, such as HMG-CoA reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mevalonic acid: The non-deuterated form of the compound.
Lithium (S)-3,5-dihydroxy-3-methyl-pentanoate: Another salt form of mevalonic acid.
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate: A related compound involved in the mevalonate pathway.
Uniqueness
Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is unique due to its deuterium labeling, which makes it valuable for tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into metabolic processes and pathways .
Propriétés
Formule moléculaire |
C6H11NaO4 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/i1+1D3; |
Clé InChI |
RIYNLCMADQUBEM-SPZGMPHYSA-M |
SMILES isomérique |
[2H][13C]([2H])([2H])C(CCO)(CC(=O)[O-])O.[Na+] |
SMILES canonique |
CC(CCO)(CC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
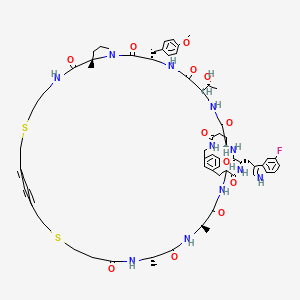
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)
